1-(3-Amino-5-chloro-2-hydroxyphenyl)pyrrolidin-2-one
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Overview
Description
1-(3-Amino-5-chloro-2-hydroxyphenyl)pyrrolidin-2-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a pyrrolidin-2-one ring substituted with a 3-amino-5-chloro-2-hydroxyphenyl group, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
The synthesis of 1-(3-Amino-5-chloro-2-hydroxyphenyl)pyrrolidin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidin-2-one Ring: The pyrrolidin-2-one ring can be synthesized through the cyclization of appropriate amides or nitriles under acidic or basic conditions.
Substitution Reactions:
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control to enhance yield and purity.
Chemical Reactions Analysis
1-(3-Amino-5-chloro-2-hydroxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The amino and chloro groups can participate in substitution reactions with electrophiles or nucleophiles, forming a variety of derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with reaction conditions varying based on the desired transformation.
Major Products:
Scientific Research Applications
1-(3-Amino-5-chloro-2-hydroxyphenyl)pyrrolidin-2-one has been explored for its applications in various scientific fields:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding, contributing to the development of new drugs.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-chloro-2-hydroxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application, but common pathways include oxidative stress response, inflammation modulation, and microbial inhibition.
Comparison with Similar Compounds
1-(3-Amino-5-chloro-2-hydroxyphenyl)pyrrolidin-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and other pyrrolidin-2-one analogs.
Uniqueness: The presence of both amino and chloro groups, along with the hydroxyl functionality, provides a unique combination of reactivity and biological activity, distinguishing it from other related compounds.
Properties
Molecular Formula |
C10H11ClN2O2 |
---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
1-(3-amino-5-chloro-2-hydroxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H11ClN2O2/c11-6-4-7(12)10(15)8(5-6)13-3-1-2-9(13)14/h4-5,15H,1-3,12H2 |
InChI Key |
NUJAKRSCEWBQLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CC(=C2O)N)Cl |
Origin of Product |
United States |
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